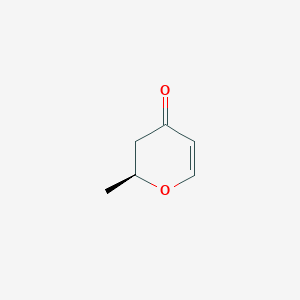
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
概要
説明
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is an organic compound characterized by the presence of two dimethylamino groups and three fluorine atoms attached to an ethane backbone
準備方法
The synthesis of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane typically involves the reaction of 2,2,2-trifluoroethanol with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles. Common reagents for these reactions include halides and other nucleophilic species.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1-Bis(dimethylamino)-2,2,2-trifluoroethanol: Similar in structure but with a hydroxyl group instead of an ethane backbone.
1,1-Bis(dimethylamino)-2,2,2-trifluoropropane: Contains an additional carbon atom in the backbone, leading to different chemical properties.
1,1-Bis(dimethylamino)-2,2,2-trifluorobutane: Further extended carbon chain, resulting in altered reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and physical properties.
特性
IUPAC Name |
2,2,2-trifluoro-1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-10(2)5(11(3)4)6(7,8)9/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYBBPQARKMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373499 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188429-64-3 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188429-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main use of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane in organic synthesis?
A1: this compound serves as a valuable reagent for introducing trifluoromethyl (CF3) groups into organic molecules. [, , , , , ] This compound, upon treatment with a Lewis acid like Zinc Iodide (ZnI2), generates a reactive electrophilic intermediate, the 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation. This carbocation readily reacts with various nucleophiles, including alkynes, electron-rich alkenes, and even TMS cyanide, leading to the formation of trifluoromethylated alkynylamines, homoallylic amines, α,β-unsaturated ketones, and cyanoamines. []
Q2: What makes this compound a good precursor for other fluorinated building blocks?
A2: this compound can be transformed into 1,1-Bis(dimethylamino)-2,2-difluoroethene. [, ] This difluoroethene derivative is a novel fluorinated building block with potential applications in various chemical syntheses.
Q3: Can this compound be used to synthesize trifluoromethyl carbinols?
A3: Yes, this compound acts as a synthetic equivalent of trifluoroacetaldehyde (CF3CHO). [, ] This allows for the synthesis of trifluoromethyl carbinols through its reaction with various nucleophiles.
Q4: Beyond trifluoromethyl carbinols, are there other functionalities accessible from reactions with this compound?
A4: Yes, this compound can also be utilized to synthesize trifluoromethyl-α,β-unsaturated ketones. [, ] These compounds are valuable intermediates in organic synthesis and can be further modified to access a range of complex molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



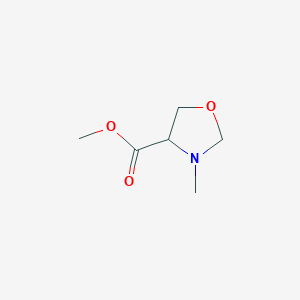
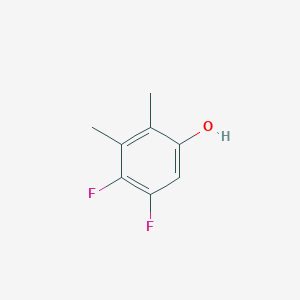
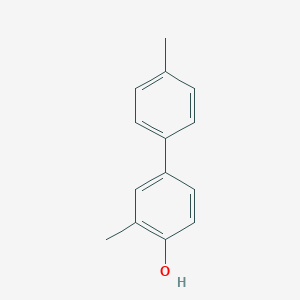
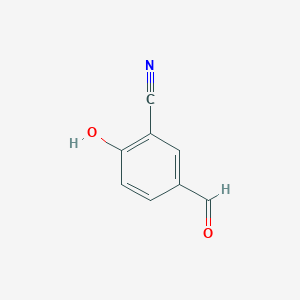
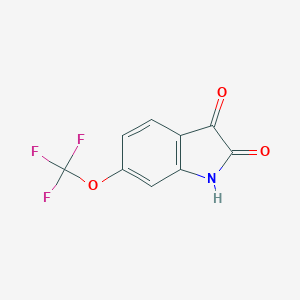
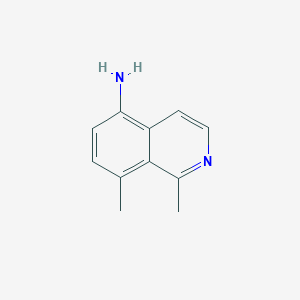
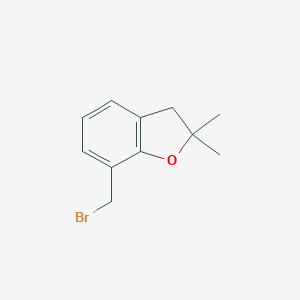
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)




